N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including insecticidal and fungicidal properties, structure-activity relationships, and relevant case studies.
Biological Activity Overview
Recent research has highlighted several biological activities associated with this compound. Notably, it exhibits significant insecticidal properties against various pests and potential antifungal effects.
Insecticidal Activity
In a series of studies, compounds similar to this compound have shown promising results against Lepidopteran pests. For instance:
- Compound Efficacy : Preliminary assays indicated that derivatives of the compound demonstrated over 90% lethality against Plutella xylostella at concentrations as low as 100 mg/L.
Compound | Target Pest | Concentration (mg/L) | Lethality (%) |
---|---|---|---|
5a | Plutella xylostella | 100 | 100 |
5b | Tetranychus cinnabarinus | 400 | 97.22 |
5c | Cucumber downy mildew | 400 | 74.07 |
These results suggest that the compound's structural features contribute significantly to its insecticidal efficacy.
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Cucumber downy mildew. In studies, compounds derived from similar structures showed inhibition rates reaching up to 96.30% at higher concentrations.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups in this compound appears to enhance its bioactivity:
- Thiazole Ring : Contributes to increased binding affinity to target sites in pests.
- Phenoxy Group : Enhances lipophilicity, improving penetration through biological membranes.
- Pyridine Moiety : May facilitate interactions with specific receptors or enzymes in target organisms.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Insecticidal Tests : A study reported that various derivatives exhibited lethal effects against common agricultural pests, with some achieving over 90% mortality rates under controlled conditions.
- Fungicidal Assays : Another study indicated that certain analogs showed significant antifungal activity against pathogens affecting crops, suggesting their potential use in integrated pest management strategies.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-29-19-11-12-20(30-2)23-22(19)26-24(32-23)27(16-17-8-6-7-14-25-17)21(28)13-15-31-18-9-4-3-5-10-18/h3-12,14H,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPUXJXDFGSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.